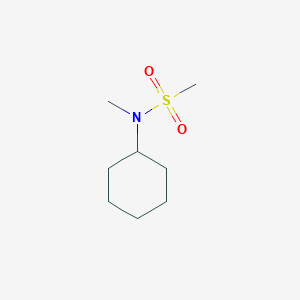
GD-Tex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GD-Tex is a synthetic polymer that has been developed for various scientific research applications. This polymer has gained significant attention due to its unique properties, which make it an ideal material for use in a wide range of research fields.
Wissenschaftliche Forschungsanwendungen
Radiation Enhancement in Tumor Models
GD-Tex, also known as gadolinium texaphyrin, demonstrates significant radiation enhancement in various in vivo tumor models. Studies have shown that it produces a notable tumor growth delay when combined with radiation, compared to irradiated control groups. This enhancement was observed only when GD-Tex was administered before, but not after, irradiation. Its unique radiochemistry and tumor selectivity suggest potential mechanisms of action not addressed by in vitro assay methods (Miller et al., 1999).
Mechanism of Radiation Enhancement by Redox Cycling
GD-Tex enhances cellular response to ionizing radiation by increasing oxidative stress due to redox cycling. This process involves the catalyzed oxidation of NADPH and ascorbate under aerobic conditions, forming hydrogen peroxide. This mechanism leads to decreased viability in cancer cells and enhances the radiation response in various cell lines (Magda et al., 2001).
Evaluating GD-Tex as a Radiosensitizing Agent
Despite initial promising results, some studies have raised questions about the efficacy of GD-Tex as a radiosensitizing agent. Research involving various human tumor cell lines and in vivo tumor models did not demonstrate radiosensitization by GD-Tex under both oxic and hypoxic conditions (Bernhard et al., 2000).
GD-Tex Impact on Tumor Metabolism and Radiation Sensitivity
GD-Tex affects tumor metabolism, which may predict optimal time intervals between drug administration and radiation for enhanced therapeutic efficacy. It impacts energy metabolism in tumor models, as indicated by changes in phosphocreatine and nucleoside triphosphates following administration. This finding suggests that monitoring tumor metabolism after treatment with GD-Tex could guide the timing of radiation for maximal efficacy (Xu et al., 2001).
Clinical Trials and Biodistribution
Phase I trials have explored the maximally tolerated dose, toxicities, pharmacokinetics, and biolocalization of GD-Tex. These studies have shown selective accumulation in tumors, as demonstrated by magnetic resonance imaging (MRI). However, reversible renal toxicity was identified as a dose-limiting factor (Rosenthal et al., 1999).
Eigenschaften
CAS-Nummer |
156436-89-4 |
|---|---|
Produktname |
GD-Tex |
Molekularformel |
C52H74GdN5O14- |
Molekulargewicht |
1150.4 g/mol |
IUPAC-Name |
acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Gd/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;; |
InChI-Schlüssel |
AARXZCZYLAFQQU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Gd] |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Gd+3] |
Synonyme |
gadolinium texaphyrin gadolinium texaphyrin complex Gd(III) texaphyrin motexafin gadolinium PCI-0120 Xcytrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)


![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)
